Structural Divergence from the Reference M₁ Allosteric Agonist TBPB
The target compound differs from TBPB in three key structural features: (i) a single piperidine ring replaces the bipiperidine scaffold; (ii) the benzimidazol-2(3H)-one core is replaced by a benzimidazole ring; and (iii) the linker between the piperidine and benzimidazole is a methylene group instead of a direct C–N bond. TBPB exhibits an M₁ pEC₅₀ of 6.8 ± 0.1 in calcium mobilization assays and >100-fold selectivity over M₂–M₅ receptors [1]. Because the target compound lacks the bipiperidine and benzimidazolone elements essential for TBPB’s allosteric binding, it is expected to populate a distinct pharmacological space; however, no direct head-to-head data have been published.
| Evidence Dimension | Structural topology and predicted M₁ allosteric activity |
|---|---|
| Target Compound Data | Single piperidine, benzimidazole core, methylene linker (oxalate salt); no public M₁ pEC₅₀ data available |
| Comparator Or Baseline | TBPB: bipiperidine, benzimidazol-2(3H)-one core, direct C–N link; M₁ pEC₅₀ = 6.8 ± 0.1 (calcium mobilization, CHO cells expressing human M₁), >100-fold selectivity over M₂–M₅ [1] |
| Quantified Difference | Structural topology difference: three distinct modifications; predicted M₁ potency shift cannot be quantified without experimental data |
| Conditions | Structures compared using published representations; TBPB data from functional calcium assays in recombinant CHO cells |
Why This Matters
For a procurement decision, the structural uniqueness ensures that the target compound cannot be replaced by TBPB or other bipiperidine-based analogs when the research objective demands exploration of a simplified scaffold or when TBPB’s allosteric profile is unsuitable.
- [1] Ma L, Seager MA, Wittmann M, et al. Selective activation of the M₁ muscarinic acetylcholine receptor achieved by allosteric potentiation. J Neurosci. 2008;28(41):10422-10433. doi:10.1523/JNEUROSCI.2184-08.2008 View Source
